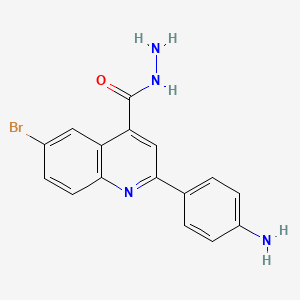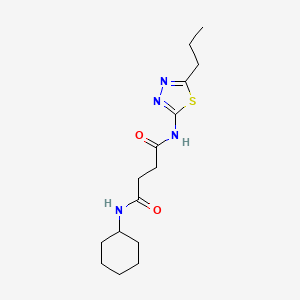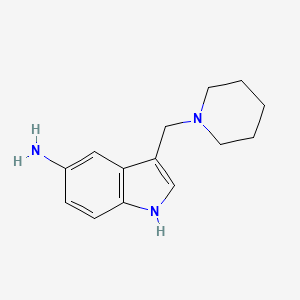![molecular formula C20H15N3O2 B14168528 3-[(E)-[(1-hydroxynaphthalen-2-yl)methylidene]amino]-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B14168528.png)
3-[(E)-[(1-hydroxynaphthalen-2-yl)methylidene]amino]-2-methyl-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-[[(E)-(1-oxonaphthalen-2-ylidene)methyl]amino]quinazolin-4-one is a compound belonging to the quinazolinone family. Quinazolinones are nitrogen-containing heterocyclic compounds known for their diverse biological activities and significant pharmacological potential
准备方法
The synthesis of 2-methyl-3-[[(E)-(1-oxonaphthalen-2-ylidene)methyl]amino]quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate aryl amines in the presence of phosphorous oxychloride . Another common method involves the refluxing of anthranilic acid with acetic anhydride in acetic acid to form benzoxazinone intermediates, which are then further reacted to yield the desired quinazolinone derivatives . Industrial production methods often employ microwave-assisted green processes to enhance yield and reduce reaction times .
化学反应分析
2-methyl-3-[[(E)-(1-oxonaphthalen-2-ylidene)methyl]amino]quinazolin-4-one undergoes various chemical reactions, including:
科学研究应用
2-methyl-3-[[(E)-(1-oxonaphthalen-2-ylidene)methyl]amino]quinazolin-4-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-methyl-3-[[(E)-(1-oxonaphthalen-2-ylidene)methyl]amino]quinazolin-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in cancer cells . The compound’s quinazolinone ring interacts with amino acids in the active sites of target proteins, affecting their function and leading to cytotoxic effects .
相似化合物的比较
2-methyl-3-[[(E)-(1-oxonaphthalen-2-ylidene)methyl]amino]quinazolin-4-one can be compared with other quinazolinone derivatives such as:
3-amino-2-methyl-quinazolin-4-one: Known for its use as an intermediate in synthesizing various quinazolinone derivatives.
2-chloromethyl-4-methyl-quinazoline: Synthesized by reacting 1-(2-amino-phenyl)-ethanone with HCl gas in the presence of chloro acetonitrile.
2,3-disubstituted-4(3H)-quinazolinone: Formed through the treatment of N-acylanthranilic acid with aryl amines.
These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications.
属性
分子式 |
C20H15N3O2 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC 名称 |
3-[(1-hydroxynaphthalen-2-yl)methylideneamino]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C20H15N3O2/c1-13-22-18-9-5-4-8-17(18)20(25)23(13)21-12-15-11-10-14-6-2-3-7-16(14)19(15)24/h2-12,24H,1H3 |
InChI 键 |
NSAWECSBDKFMHX-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=C(C4=CC=CC=C4C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-3-methylbenzenesulfonamide](/img/structure/B14168465.png)




![N-[3-[4-(2-hydroxyethylsulfanylmethyl)-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]benzenesulfonamide](/img/structure/B14168487.png)
![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one](/img/structure/B14168490.png)
![(E)-3-(furan-2-yl)-N-[(2-methyltetrazol-5-yl)carbamothioyl]prop-2-enamide](/img/structure/B14168492.png)

![2-[(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B14168502.png)


![3-amino-6-(3,4-dimethoxyphenyl)-N-propan-2-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14168520.png)
